2-(5,6-dimethyl-4-oxohydropyrimidin-2-ylthio)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(5,6-dimethyl-4-oxohydropyrimidin-2-ylthio)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl and oxo groups, a thioether linkage, and an ethoxyphenyl group. Compounds of this nature are often explored for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethyl-4-oxohydropyrimidin-2-ylthio)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of Dimethyl and Oxo Groups: The dimethyl and oxo groups can be introduced via alkylation and oxidation reactions.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with an ethoxyphenyl acetic acid derivative to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage.
Reduction: Reduction reactions could target the oxo group on the pyrimidine ring.
Substitution: The aromatic ring and the pyrimidine ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be explored for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethyl-4-oxohydropyrimidin-2-ylthio)-N-(4-ethoxyphenyl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxo-4H-pyrimidin-2-ylthio)-N-phenylacetamide
- 2-(5-methyl-4-oxopyrimidin-2-ylthio)-N-(4-methoxyphenyl)acetamide
- 2-(6-methyl-4-oxopyrimidin-2-ylthio)-N-(4-ethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(5,6-dimethyl-4-oxohydropyrimidin-2-ylthio)-N-(4-ethoxyphenyl)acetamide lies in its specific substitution pattern on the pyrimidine ring and the presence of the ethoxyphenyl group. These structural features may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-4-22-13-7-5-12(6-8-13)18-14(20)9-23-16-17-11(3)10(2)15(21)19-16/h5-8H,4,9H2,1-3H3,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOILGJQSFHODCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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